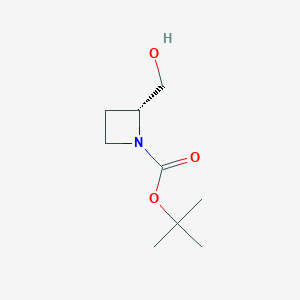

(R)-1-Boc-2-azetidinemethanol

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

tert-butyl (2R)-2-(hydroxymethyl)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-5-4-7(10)6-11/h7,11H,4-6H2,1-3H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIRUXUKRGUFEKC-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H]1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20454228 | |

| Record name | (R)-1-Boc-2-azetidinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20454228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161511-90-6 | |

| Record name | (R)-1-Boc-2-azetidinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20454228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chiral Chromatography:chiral High Performance Liquid Chromatography Hplc is a Powerful Analytical and Preparative Technique for Separating Enantiomers.nih.govthis Method Utilizes a Chiral Stationary Phase Csp That Interacts Differently with the Two Enantiomers of a Racemic Compound, Leading to Different Retention Times. for N Boc Protected Amino Alcohols, Polysaccharide Based Csps E.g., Cellulose or Amylose Derivatives and Macrocyclic Glycopeptide Based Csps Have Shown Broad Applicability. the Separation Can Be Optimized by Adjusting the Mobile Phase Composition and Temperature. While Often Used for Analytical Purposes to Determine Enantiomeric Excess, Preparative Chiral Hplc Can Be Employed to Isolate Enantiomerically Pure Compounds on a Larger Scale.nih.gov

The following table summarizes these common chiral resolution strategies:

| Resolution Strategy | Principle |

| Diastereomeric Salt Formation | Reaction of the racemic mixture with a chiral resolving agent to form a mixture of diastereomers, which are then separated based on differences in physical properties like solubility, followed by removal of the chiral auxiliary. wikipedia.orglibretexts.orglibretexts.org |

| Enzymatic Resolution | Use of a stereoselective enzyme to preferentially catalyze a reaction on one enantiomer of the racemic mixture, resulting in a mixture of a product and the unreacted enantiomer, which can then be separated. jocpr.com |

| Chiral Chromatography (HPLC) | Separation of enantiomers based on their differential interactions with a chiral stationary phase, leading to different elution times from the chromatography column. nih.gov |

Applications of R 1 Boc 2 Azetidinemethanol in Organic Synthesis

Utilization as a Chiral Building Block

The inherent chirality and functional group handles of (R)-1-Boc-2-azetidinemethanol make it an excellent chiral building block for the synthesis of a variety of complex organic molecules. The defined stereochemistry at the C2 position serves as a foundational element for the construction of enantiomerically pure target compounds. Organic chemists utilize this pre-existing stereocenter to avoid challenging enantioselective steps later in a synthetic sequence.

The azetidine (B1206935) ring, a feature of numerous natural products and pharmaceuticals, can be readily introduced into a target molecule using this compound. rsc.org The Boc (tert-butoxycarbonyl) protecting group on the nitrogen atom allows for controlled manipulation of the molecule under various reaction conditions and can be removed under acidic conditions to enable further functionalization of the azetidine nitrogen. The primary alcohol at the C2 position provides a convenient site for modification, allowing for chain extension or conversion to other functional groups.

The utility of this compound as a chiral building block is exemplified in the synthesis of novel heterocyclic amino acid derivatives. mdpi.comnih.gov For instance, it can serve as a precursor to more elaborate azetidine-containing structures that are incorporated into peptidomimetics and other biologically active scaffolds.

Role in Stereochemical Control and Enantioselective Product Formation

The rigid conformation of the azetidine ring in this compound plays a crucial role in directing the stereochemical outcome of reactions at or adjacent to the ring. This steric influence is a powerful tool for achieving high levels of diastereoselectivity in subsequent synthetic transformations. When used as a starting material, the existing stereocenter can dictate the approach of reagents, leading to the preferential formation of one diastereomer over others.

For example, in alkylation reactions of enolates derived from compounds containing the (R)-2-azetidinemethanol moiety, the azetidine ring can effectively shield one face of the molecule, forcing the electrophile to approach from the less hindered side. This substrate-controlled diastereoselectivity is a key advantage in the synthesis of compounds with multiple stereocenters. Research on related chiral azetidines has demonstrated that the four-membered ring's rigidity effectively transmits stereochemical information during bond-forming reactions. nih.govnih.gov

Furthermore, the enantiopurity of this compound ensures that the final products are obtained with high enantiomeric excess, a critical consideration in the synthesis of pharmaceuticals and other chiral materials. The use of this building block obviates the need for chiral resolutions or asymmetric catalysis in later stages, often leading to more efficient and cost-effective synthetic routes.

Intermediate in the Synthesis of Complex Molecular Architectures

This compound serves as a key intermediate in the synthesis of complex molecular architectures, particularly those found in medicinally relevant compounds. The combination of the protected nitrogen, the reactive hydroxyl group, and the chiral azetidine core makes it a strategic precursor for multi-step syntheses. sumitomo-chem.co.jp

One notable application is in the construction of azetidine-containing analogues of bioactive peptides and natural products. For example, the synthesis of novel antitumor agents has utilized azetidine moieties to conformationally constrain peptide backbones, and this compound is an ideal starting point for creating such structures. nih.gov The ability to deprotect the nitrogen and modify the hydroxyl group allows for its incorporation into larger, more complex molecular frameworks.

The following table illustrates a hypothetical synthetic sequence where this compound is a key intermediate:

| Step | Reactants | Reagents and Conditions | Product | Purpose |

| 1 | This compound | 1. Dess-Martin periodinane, CH₂Cl₂ 2. Wittig reagent (e.g., Ph₃P=CHCO₂Et), THF | (R)-1-Boc-azetidine-2-acrylate | Oxidation of the alcohol to an aldehyde, followed by olefination to introduce an acrylate (B77674) moiety for further functionalization. |

| 2 | (R)-1-Boc-azetidine-2-acrylate | 1. TFA, CH₂Cl₂ 2. R-NH₂, coupling agent (e.g., HATU), DIPEA | Amide-coupled product | Deprotection of the Boc group and subsequent coupling with an amine to build a larger molecular structure. |

| 3 | Amide-coupled product | Various | Complex target molecule | Further synthetic transformations to achieve the final complex molecular architecture. |

Introduction of Functional Groups into Target Molecules

A primary application of this compound is the introduction of the chiral azetidin-2-ylmethyl functional group into target molecules. This moiety is of significant interest in medicinal chemistry due to its unique steric and electronic properties, which can influence a molecule's binding affinity to biological targets and its pharmacokinetic profile.

The hydroxyl group of this compound can be readily converted into a variety of other functional groups, allowing for diverse coupling strategies. For instance, it can be transformed into a leaving group (e.g., tosylate or mesylate) to facilitate nucleophilic substitution reactions. This allows for the attachment of the azetidine moiety to a wide range of substrates.

Alternatively, the alcohol can be oxidized to an aldehyde, which can then participate in reactions such as reductive amination, Wittig reactions, or aldol (B89426) condensations. These transformations enable the carbon skeleton to be extended and further functionalized. The Boc-protected nitrogen ensures that the azetidine ring remains intact and unreactive during these manipulations.

Use as Chiral Templates in Asymmetric Catalysis

The chiral scaffold of this compound makes it an attractive precursor for the synthesis of chiral ligands and catalysts for asymmetric synthesis. researchgate.net The stereochemically defined azetidine ring can create a chiral environment around a metal center, enabling the catalyst to differentiate between enantiotopic faces or groups of a prochiral substrate.

By modifying the hydroxyl group and the nitrogen atom (after deprotection), a variety of bidentate and tridentate ligands can be prepared. For example, the hydroxyl group can be converted to a phosphine, an amine, or an ether, while the nitrogen atom can be part of a larger chelating system. These ligands can then be complexed with various transition metals to generate chiral catalysts.

Research into cis-disubstituted azetidines has shown their potential as ligands in copper-catalyzed Henry reactions, achieving high enantioselectivity. nih.gov Although specific examples detailing the use of catalysts derived directly from this compound are not extensively reported, the principles of ligand design suggest its significant potential in this area. The rigid and concave nature of the azetidine ring can provide a well-defined chiral pocket, which is a desirable feature for an effective asymmetric catalyst. nih.gov

The following table outlines the potential development of a chiral ligand from this compound:

| Step | Starting Material | Transformation | Resulting Ligand Type | Potential Application in Asymmetric Catalysis |

| 1 | This compound | Conversion of the hydroxyl group to a phosphine; deprotection and functionalization of the nitrogen with another coordinating group. | P,N-ligand | Asymmetric hydrogenation, hydrosilylation, or cross-coupling reactions. |

| 2 | This compound | Synthesis of a bis(azetidinyl)methanol derivative. | C₂-symmetric diol ligand | Asymmetric additions to carbonyls, Diels-Alder reactions. |

| 3 | This compound | Conversion of the hydroxyl to an amino group; derivatization of both nitrogens. | Chiral diamine ligand | Asymmetric transfer hydrogenation, kinetic resolution. |

Applications of Azetidine Scaffolds in Medicinal Chemistry and Biochemical Research

Design and Development of Bioactive Compounds

(R)-1-Boc-2-azetidinemethanol serves as a crucial chiral building block in the synthesis of a variety of bioactive compounds. Its stereochemically defined structure allows for the precise spatial arrangement of pharmacophoric elements, which is critical for achieving high-affinity and selective interactions with biological targets.

One notable application is in the development of potent and selective inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) protein, a key target in cancer therapy. Researchers have successfully synthesized a series of (R)-azetidine-2-carboxamide analogues that exhibit sub-micromolar inhibitory potencies against STAT3. nih.govnih.gov The synthesis of these inhibitors often involves the conversion of the hydroxymethyl group of this compound to a carboxylic acid, followed by amide bond formation. The rigid azetidine (B1206935) scaffold helps to properly orient the key binding motifs within the STAT3 protein, leading to enhanced potency and selectivity.

Furthermore, derivatives of azetidine have been explored as inhibitors of γ-aminobutyric acid (GABA) uptake, a mechanism relevant to the treatment of neurological disorders such as epilepsy. nih.govnih.govdrugbank.com Although not always starting directly from the title compound, the structure-activity relationship (SAR) studies of these inhibitors often highlight the importance of the stereochemistry and substitution pattern on the azetidine ring, for which this compound is a key starting material. For instance, azetidin-2-ylacetic acid derivatives have shown significant potency at the GAT-1 transporter. drugbank.com

The versatility of this building block is further demonstrated in the synthesis of compounds with potential antimicrobial properties. While broad screenings of azetidine derivatives have been conducted, the specific contribution of the stereocenter derived from this compound offers a promising avenue for developing new classes of antibacterial and antiviral agents.

Role in Drug Discovery and Lead Optimization

The unique conformational constraints imposed by the azetidine ring make this compound a valuable tool in the lead optimization phase of drug discovery. The introduction of this compact, rigid scaffold can lead to significant improvements in a compound's pharmacological profile, including enhanced potency, selectivity, and metabolic stability.

During lead optimization, medicinal chemists often seek to rigidify flexible molecules to lock in a bioactive conformation and improve binding affinity. The azetidine moiety serves this purpose effectively without significantly increasing molecular weight or lipophilicity, which are critical parameters for maintaining drug-like properties.

For example, in the development of kinase inhibitors, where conformational control is paramount for achieving selectivity, the incorporation of azetidine-based fragments derived from this compound can help to precisely position key hydrogen bond donors and acceptors within the ATP-binding pocket of the target kinase. This can lead to a substantial increase in potency and a more favorable selectivity profile against a panel of related kinases.

While specific, publicly available case studies detailing the use of this compound in the lead optimization of a marketed drug are scarce, the principles of its application are well-established in the medicinal chemistry community. Its utility lies in the ability to systematically explore the chemical space around a lead compound in a conformationally defined manner, thereby accelerating the path to a clinical candidate.

Development of Central Nervous System (CNS) Active Compounds

The development of drugs targeting the central nervous system (CNS) presents a unique set of challenges, primarily related to the need for molecules to cross the blood-brain barrier (BBB). The physicochemical properties of a compound, such as its size, polarity, and lipophilicity, play a crucial role in its ability to penetrate the CNS.

Azetidine-containing scaffolds are of particular interest in CNS drug discovery due to their ability to impart favorable properties for BBB penetration. The compact and relatively polar nature of the azetidine ring can help to maintain a low molecular weight and a balanced lipophilicity, both of which are generally required for CNS activity.

This compound is a key starting material for the synthesis of libraries of diverse azetidine-based compounds for screening against CNS targets. For instance, it can be used to create spirocyclic, fused, and bridged scaffolds that present substituents in well-defined three-dimensional orientations. nih.gov

A significant area of research is the development of GABA uptake inhibitors for the treatment of epilepsy and other neurological disorders. nih.govnih.gov Azetidine derivatives that act as conformationally constrained analogues of GABA have been synthesized and evaluated for their activity at GABA transporters (GATs). drugbank.com The stereochemistry of the azetidine ring is often a critical determinant of both potency and selectivity for different GAT subtypes.

Utility in Peptidomimetics as Unnatural Amino Acids

Peptides are important signaling molecules in a vast array of physiological processes, but their therapeutic use is often limited by poor metabolic stability and low bioavailability. Peptidomimetics, which are designed to mimic the structure and function of natural peptides, offer a promising strategy to overcome these limitations. Unnatural amino acids are key components of peptidomimetics, providing structural diversity and resistance to enzymatic degradation.

This compound is a valuable precursor for the synthesis of azetidine-based unnatural amino acids. The hydroxymethyl group can be oxidized to a carboxylic acid, yielding (R)-1-Boc-azetidine-2-carboxylic acid, a constrained proline analogue. The incorporation of this unnatural amino acid into a peptide backbone can induce specific conformational changes, such as the formation of β-turns, which can be crucial for biological activity.

The synthesis of tetrapeptides containing L-azetidine-2-carboxylic acid has been shown to influence the peptide bond orientation, leading to distinct secondary structures. umich.edu For example, the incorporation of this residue can favor an all-cis peptide bond conformation, resulting in a left-handed helical structure. umich.edu This ability to control the peptide backbone conformation is a powerful tool in the design of peptidomimetics with tailored biological activities.

The synthesis of these unnatural amino acids from this compound typically involves a straightforward oxidation of the primary alcohol to the carboxylic acid, followed by standard peptide coupling protocols. nih.gov This accessibility makes it a popular choice for chemists working in the field of peptidomimetics.

Integration into Diverse Molecular Scaffolds for Pharmacological Research

The synthetic versatility of this compound allows for its incorporation into a wide range of complex molecular scaffolds, enabling the exploration of new areas of chemical space for pharmacological research. The Boc-protected nitrogen and the primary alcohol provide orthogonal handles for a variety of chemical transformations.

This building block is frequently used in the construction of spirocyclic and fused heterocyclic systems. nih.govnih.gov These three-dimensional scaffolds are of great interest in drug discovery as they can provide access to novel pharmacophores with improved drug-like properties. For instance, N-Boc-azetidine-3-one, which can be synthesized from azetidine precursors, can be used in condensation reactions to form 2,5-diazaspiro[3.4]octanes. nih.gov

The strain inherent in the four-membered ring can also be harnessed in ring-opening reactions to generate more complex acyclic and macrocyclic structures. This "strain-release" strategy provides a powerful method for the synthesis of diverse molecular architectures that would be difficult to access through other means.

Furthermore, the hydroxymethyl group can be used as a point of attachment for further functionalization, allowing for the generation of libraries of compounds for high-throughput screening. This approach has been used to synthesize spirocyclic oxetane-fused benzimidazoles, demonstrating the utility of four-membered heterocyclic building blocks in creating novel tetracyclic systems. mdpi.com

Exploration in Enzyme Interaction Studies and Metabolic Pathway Research

Understanding how small molecules interact with enzymes and other biological macromolecules is fundamental to drug discovery and chemical biology. Chiral building blocks like this compound are invaluable tools in these investigations, as they allow for the synthesis of stereochemically defined probes to explore the intricacies of molecular recognition.

The development of potent and selective STAT3 inhibitors from (R)-azetidine-2-carboxamide analogues provides a clear example of how this scaffold can be used to probe enzyme-ligand interactions. nih.govnih.gov Structure-activity relationship studies of these inhibitors have revealed the critical role of the azetidine ring in orienting the key binding groups within the STAT3 SH2 domain. researchgate.net Furthermore, detailed mechanistic studies have shown that some of these azetidine-based compounds can act as irreversible inhibitors by forming covalent bonds with specific cysteine residues in the STAT3 protein. researchgate.net

While direct studies on the use of this compound in metabolic pathway research are not extensively documented, its role in generating libraries of diverse small molecules makes it an enabling tool for such investigations. By creating collections of stereochemically defined compounds, researchers can screen for modulators of specific metabolic enzymes or pathways, thereby identifying new targets for therapeutic intervention and gaining a deeper understanding of cellular metabolism. The synthesis of fluorine-18 (B77423) labeled GABA uptake inhibitors, for example, demonstrates the potential for creating radiolabeled probes from such scaffolds for in vivo imaging studies of metabolic processes. scispace.com

Computational and Spectroscopic Studies of Azetidine Systems

Theoretical Investigations of Azetidine (B1206935) Ring Strain and Stability

The four-membered ring of azetidine derivatives, including (R)-1-Boc-2-azetidinemethanol, is characterized by significant ring strain, a factor that profoundly influences their stability and reactivity. rsc.orgresearchgate.net This strain arises from bond angle distortion, forcing the constituent atoms into arrangements that deviate from their ideal geometries. researchgate.net Theoretical investigations have quantified this strain energy to be approximately 25.4 kcal/mol, a value intermediate between the highly strained aziridines (27.7 kcal/mol) and the more stable, less reactive pyrrolidines (5.4 kcal/mol). rsc.org This inherent strain makes the azetidine ring susceptible to ring-opening reactions under appropriate conditions. rsc.orgnih.govbeilstein-journals.org

| Compound Class | Approximate Ring Strain (kcal/mol) |

| Aziridines | 27.7 |

| Azetidines | 25.4 |

| Pyrrolidines | 5.4 |

| Cyclobutane | 26.5 |

This table presents a comparison of the approximate ring strain energies for various cyclic compounds.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the mechanisms of reactions involving azetidine systems. nih.govnih.gov These computational methods provide valuable insights into the energetics of reaction pathways, the structures of transition states, and the factors governing selectivity.

DFT calculations are instrumental in mapping the potential energy surfaces of ring-opening and ring-expansion reactions of azetidines. nih.govmdpi.comnih.gov For this compound, nucleophilic attack at one of the ring carbons can lead to ring opening. DFT can be used to model the transition state of this process, revealing the geometry of the activated complex and the activation energy barrier. nih.govmdpi.com For instance, in acid-mediated intramolecular ring-opening, protonation of the azetidine nitrogen is a key precursor step, and DFT can calculate the pKa of this nitrogen to predict its likelihood. nih.gov

Similarly, DFT can be employed to investigate ring-expansion reactions, where the four-membered ring is converted to a larger heterocycle. nih.govmedwinpublishers.com By calculating the energies of the intermediates and transition states, researchers can determine the most favorable reaction pathway. researchgate.net

In reactions where multiple products can be formed, DFT calculations can predict the regioselectivity and stereoselectivity. researchgate.netunimi.itresearchgate.netrsc.org For a substituted azetidine like this compound, nucleophilic ring-opening can occur at either C2 or C4. DFT can determine the activation energies for both pathways, allowing for a prediction of which regioisomer will be the major product. nih.gov The stereochemical outcome of reactions can also be predicted by analyzing the energies of diastereomeric transition states. researchgate.netresearchgate.net

| Reaction Type | Computational Method | Predicted Outcome |

| Nucleophilic Ring-Opening | DFT (B3LYP/6-31G) | Regioselectivity at C4 |

| 1,3-Dipolar Cycloaddition | DFT (M06-2X/6-311+G**) | Stereoselectivity (endo vs. exo) |

| Ring Expansion | DFT (B3LYP/6-31G) | Favored pathway and product |

This table illustrates how DFT calculations can be applied to predict the outcomes of various reactions involving azetidine derivatives.

Conformational Analysis of Azetidine Derivatives

The four-membered ring of azetidine is not planar and exists in a puckered conformation. researchgate.netnih.gov The degree of puckering and the preferred conformation are influenced by the substituents on the ring. For this compound, the Boc group on the nitrogen and the methanol group at the C2 position will dictate the conformational equilibrium. nih.govacs.org

Computational methods, such as ab initio and DFT calculations, are used to determine the stable conformations and the energy barriers between them. nih.gov These studies have shown that the azetidine ring can adopt either a puckered structure, and the preference is dependent on the backbone structure. nih.gov The presence of bulky substituents can significantly influence the ring's conformational behavior. researchgate.net

Chiral Separation Strategies and Derivatization for Analysis

The enantiomeric purity of chiral compounds like this compound is critical in many applications. Chiral chromatography, particularly high-performance liquid chromatography (HPLC) and gas chromatography (GC), is a primary method for separating enantiomers. nih.govacs.org

To facilitate chiral separation and analysis, derivatization with a chiral derivatizing agent (CDA) is often employed. wikipedia.orgresearchgate.net This process converts the enantiomers into diastereomers, which have different physical properties and can be separated by standard chromatographic techniques. wikipedia.org For this compound, the hydroxyl group of the methanol substituent provides a convenient handle for derivatization with chiral acids or isocyanates. acs.org

In addition to enabling chiral separation, derivatization can also be used to enhance the detection sensitivity of the analyte. mdpi.comnih.gov By introducing a chromophore or fluorophore into the molecule through derivatization, the response to UV-Vis or fluorescence detectors can be significantly increased. nih.govresearchgate.net For example, reacting this compound with a fluorescent chiral derivatizing agent would not only allow for the determination of enantiomeric excess but also enable detection at very low concentrations. nih.gov

| Derivatization Reagent Type | Purpose | Analytical Technique |

| Chiral Acid Chloride | Enantiomeric Resolution | Chiral HPLC, NMR |

| Fluorescent Isocyanate | Enhanced Sensitivity & Chiral Separation | Fluorescence HPLC |

| Mosher's Acid | Determination of Absolute Configuration | NMR Spectroscopy |

This table summarizes various derivatization strategies that can be applied to this compound for analytical purposes.

Strategies for Chiral Resolution

The synthesis of enantiomerically pure this compound necessitates a strategy for introducing chirality. This can be achieved either through asymmetric synthesis or by resolving a racemic mixture of 1-Boc-2-azetidinemethanol. Several methods are commonly employed for the chiral resolution of racemic alcohols and amino alcohols.

Future Directions and Emerging Research Avenues

Development of Novel and More Efficient Azetidine (B1206935) Synthesis Methods

While classical methods for azetidine synthesis, such as intramolecular cyclization, remain important, the development of more efficient, stereoselective, and atom-economical strategies is a primary focus of ongoing research. researchgate.netmedwinpublishers.com The challenges associated with forming the strained four-membered ring have historically limited their accessibility. researchgate.netmedwinpublishers.com

Recent breakthroughs have centered on innovative approaches that offer greater control and broader substrate scope.

Photochemical [2+2] Cycloadditions: The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, represents one of the most direct routes to functionalized azetidines. researchgate.netnih.gov Historically, this reaction has been limited by the photoreactivity of imine precursors. nih.gov However, recent advancements using visible light photocatalysis are overcoming these limitations, enabling the synthesis of complex azetidine structures under mild conditions. nih.govresearchgate.net For instance, Schindler's lab has demonstrated the use of visible light to promote an intermolecular [2+2] photocycloaddition of 2-isoxazoline-3-carboxylates with alkenes. rsc.orgresearchgate.net

C–H Amination: Palladium(II)-catalyzed intramolecular γ-C(sp3)–H amination has emerged as a powerful tool for constructing functionalized azetidines. rsc.org This method allows for the direct conversion of C-H bonds into C-N bonds, offering a highly efficient pathway to the azetidine core.

Ring Contraction and Expansion: Innovative strategies involving ring manipulation are gaining traction. These include the ring contraction of 2-pyrrolidinones and the strain-release homologation of azabicyclo[1.1.0]butanes. rsc.org Furthermore, the ring expansion of aziridines provides another viable, enantioselective route to 2-azetidinones. pageplace.de

Multicomponent Reactions (MCRs): MCRs are being explored for the efficient, one-pot synthesis of highly substituted azetidines. The Ugi MCR, for example, has been utilized for the synthesis of 2-azetidinones from simple starting materials like aldehydes, amino acids, and isonitriles. pageplace.de

These emerging methods are expanding the toolkit available to chemists, making complex azetidine scaffolds, including derivatives of (R)-1-Boc-2-azetidinemethanol, more accessible for various applications. rsc.orgpageplace.de

Expanding the Scope of Azetidine-Based Transformations

The strain inherent in the azetidine ring makes it an excellent substrate for a variety of ring-opening and functionalization reactions. rsc.orgrsc.org Research is focused on harnessing this reactivity to use azetidines as versatile synthetic intermediates.

Key areas of exploration include:

Nucleophilic Ring-Opening: Azetidines can be opened by a range of nucleophiles to yield highly substituted acyclic amines. rsc.org For example, copper(II)triflate has been used to catalyze the ring-opening of chiral azetidines with alcohols, providing access to enantiopure γ-amino ethers. rsc.org

Ring Expansion: Azetidines can serve as precursors to larger, pharmaceutically relevant heterocycles. For instance, ring expansion reactions can convert azetidines into substituted pyrroles. nih.gov

Core Functionalization: Methods for the direct functionalization of the azetidine ring are highly sought after. This includes the lithiation of N-Boc-2-arylazetidines for regioselective functionalization and the stereoselective addition of organolithium reagents to N-alkyl-oxazolinylazetidines. rsc.org

These transformations allow for the conversion of simple azetidine building blocks into a diverse array of complex molecules, highlighting their value as versatile synthons in organic synthesis. rsc.org

Innovative Applications in Material Science and Polymer Development

The unique properties of the azetidine ring are being explored for applications beyond pharmaceuticals, particularly in material science and polymer chemistry. rsc.orgutwente.nl

Polymer Synthesis: Azetidines are valuable monomers for the synthesis of polyamines through ring-opening polymerization (ROP). rsc.orgdigitellinc.com Both cationic and anionic ROP mechanisms can be employed to produce linear or hyperbranched polymers with applications as antibacterial coatings, CO2 adsorbents, and non-viral gene transfection agents. utwente.nldigitellinc.comacs.org The resulting poly(propylenimine) (PPI) polymers are of significant interest for these applications. acs.org

Energetic Materials: The high ring strain of azetidines makes them promising scaffolds for energetic materials. researchgate.net The release of this strain energy upon decomposition can enhance energetic performance. rsc.org Research in this area focuses on synthesizing densely functionalized and polycyclic azetidines with improved density, thermal stability, and detonation properties compared to traditional materials. rsc.orgchemrxiv.org For example, combining azetidine structures with nitrogen-rich triazoles is a strategy being explored to create novel polycyclic energetic compounds. rsc.org

The development of azetidine-based materials is an emerging field with the potential to yield novel polymers and energetic materials with tailored properties. chemrxiv.org

Advanced Strategies for Azetidine Scaffold Derivatization for Enhanced Biological Activity

Azetidines are considered "privileged" scaffolds in medicinal chemistry due to their ability to impart desirable physicochemical properties, such as improved metabolic stability and three-dimensionality, to drug candidates. nih.govnih.gov this compound serves as a chiral building block for introducing this valuable motif.

Future research is focused on advanced derivatization strategies to fully exploit their potential:

Peptidomimetics: Azetidine-based amino acids (Aze) are incorporated into peptides to induce specific secondary structures, such as γ-turns, and to enhance resistance to enzymatic degradation. acs.org New synthetic routes are being developed to access a wider library of substituted 2-azetidinylcarboxylic acids for use in peptide synthesis. acs.org

Scaffold-Based Drug Discovery: Diversity-oriented synthesis (DOS) is being used to create diverse collections of azetidine-based scaffolds (fused, bridged, and spirocyclic) for screening against various biological targets, particularly within the central nervous system (CNS). nih.gov The goal is to generate libraries of compounds pre-optimized with key CNS "drug-like" parameters. nih.gov

Stereo/Structure-Activity Relationships (SSAR): The ability to access all stereochemical permutations of highly functionalized azetidine scaffolds is crucial for detailed SSAR studies. nih.gov This allows for a deeper understanding of how the three-dimensional arrangement of substituents impacts biological activity.

By developing more sophisticated methods for their derivatization, researchers can fine-tune the biological and pharmacokinetic profiles of azetidine-containing molecules, leading to the discovery of new and more effective therapeutic agents. medwinpublishers.comnih.gov

Synergistic Approaches Combining Synthetic Chemistry and Computational Design

The integration of computational modeling with synthetic chemistry is revolutionizing the development of new chemical reactions and molecules. This synergy is particularly impactful in overcoming the challenges associated with complex syntheses, such as those for azetidines. mit.edu

A prime example is the use of computational models to guide the notoriously difficult aza Paternò-Büchi reaction. mit.edu Researchers have developed computational models that can predict which precursor molecules (alkenes and oximes) will react successfully to form azetidines. mit.edu

| Computational Parameter | Role in Prediction | Impact on Synthesis |

| Frontier Molecular Orbital (FMO) Energies | Predicts the likelihood of a reaction between a given alkene-oxime pair. | Allows for rapid pre-screening of substrates, avoiding trial-and-error. |

| Carbon Atom Availability | Influences the overall yield of the reaction. | Helps in selecting substrates that will lead to higher-yielding reactions. |

This computational approach has successfully predicted viable reaction partners and has been validated experimentally, leading to the synthesis of azetidine derivatives of FDA-approved drugs like amoxapine and indomethacin. mit.edu This synergy allows chemists to prescreen compounds and focus laboratory efforts on reactions with the highest probability of success, accelerating the discovery of novel azetidine-containing compounds and synthetic methods. mit.edudoaj.org

常见问题

Q. Scale-Up Challenges :

- Thermal Safety : Perform DSC analysis to identify exothermic decomposition thresholds.

- Purification : Optimize column chromatography (e.g., gradient elution) or switch to recrystallization (e.g., ethyl acetate/hexane).

- Process Analytical Technology (PAT) : Use inline FTIR or Raman spectroscopy for real-time monitoring .

How can researchers reconcile discrepancies in reported physicochemical properties (e.g., solubility, logP) for this compound?

Data Validation :

Re-measure properties using OECD guidelines:

- Solubility : Shake-flask method in buffers (pH 1–10) with HPLC quantification.

- logP : Determine via reverse-phase HPLC retention times calibrated against standards.

Cross-validate with computational tools (e.g., COSMO-RS) and compare against ChemIDplus or ECHA entries . Address outliers by verifying solvent purity and equilibration times .

What safety protocols are critical when handling this compound in oxygen-sensitive reactions?

Q. Risk Management :

- PPE : Use nitrile gloves, safety goggles, and flame-resistant lab coats.

- Engineering Controls : Perform reactions in gloveboxes or under nitrogen purge.

- Emergency Protocols : Install eyewash stations and ensure compatibility of fire extinguishers (CO₂ recommended) .

How can meta-analyses of existing literature improve synthetic route design for this compound?

Q. Systematic Review Methodology :

- Database Searches : Use SciFinder and Reaxys with keywords like “azetidine methanol synthesis” and “Boc protection.”

- Data Extraction : Tabulate yields, catalysts, and reaction times.

- Bias Assessment : Exclude studies lacking spectroscopic validation.

- Statistical Analysis : Apply ANOVA to identify high-performing conditions .

What computational tools can predict the reactivity of this compound in novel reaction environments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。